

Unveiling HDAC3-IN-T247: A Technical Guide for Researchers

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Compound of Interest

Compound Name: HDAC3-IN-T247

Cat. No.: B607924

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This technical guide provides an in-depth overview of **HDAC3-IN-T247**, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental applications of this compound.

Core Chemical and Physical Properties

HDAC3-IN-T247, with the IUPAC name N-(2-Aminophenyl)-4-[1-(2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazol-4-yl]benzamide, is a small molecule inhibitor identified through click chemistry-based combinatorial fragment assembly.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	1451042-18-4	[1]
Molecular Formula	C21H19N5OS	[1]
Molecular Weight	389.47 g/mol	[1]
Appearance	Solid powder	
Solubility	DMSO: 25 mg/mL (ultrasonic)	[2]
SMILES	<chem>O=C(C1=CC=C(C2=CN(CCC3=CSC=C3)N=N2)C=C1)NC4=C(N)C=CC=C4</chem>	[2]

Biological Activity and Selectivity

HDAC3-IN-T247 is a highly potent and selective inhibitor of HDAC3, demonstrating an IC₅₀ of 0.24 μM.[3] Its selectivity for HDAC3 is a key feature, with significantly lower inhibitory activity against other HDAC isoforms. This selectivity allows for more targeted investigations into the specific roles of HDAC3 in various biological processes.

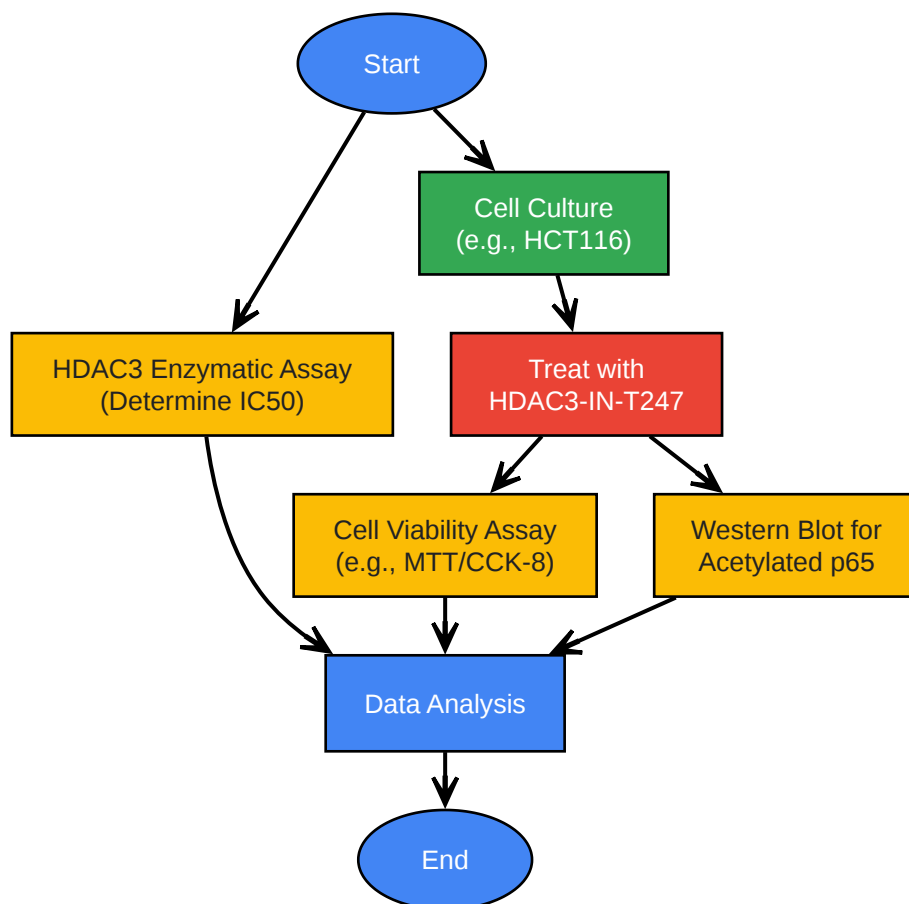
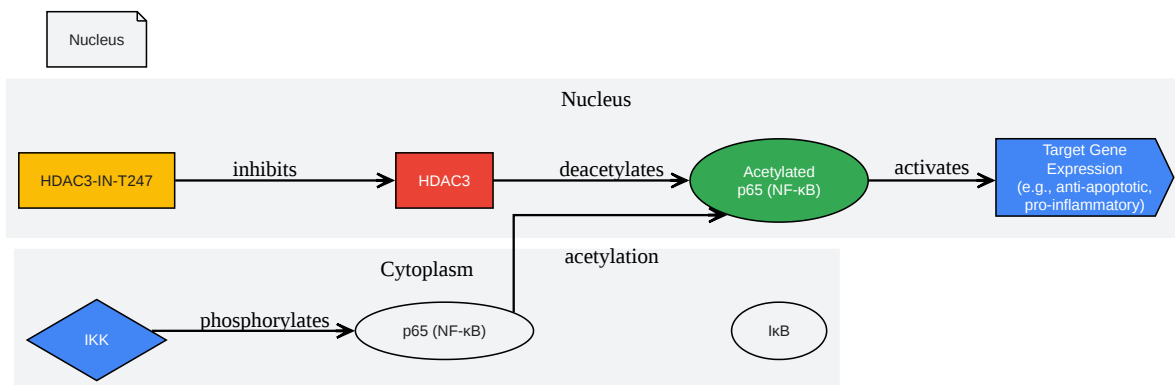
Target	IC ₅₀ (μM)	Selectivity vs. HDAC3
HDAC3	0.24	-
HDAC1	> 100	> 417-fold
HDAC2	> 100	> 417-fold
HDAC4	No significant inhibition	-
HDAC6	No significant inhibition	-
HDAC8	No significant inhibition	-

The primary mechanism of action of **HDAC3-IN-T247** involves the selective inhibition of HDAC3, leading to an increase in the acetylation of its substrates. A notable downstream effect is the selective increase of NF-κB acetylation in HCT116 cells.[3] This modulation of NF-κB signaling contributes to its observed anticancer and antiviral activities.[3]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of HDAC3-IN-T247 Action

The following diagram illustrates the proposed signaling pathway affected by **HDAC3-IN-T247**. By inhibiting HDAC3, the inhibitor prevents the deacetylation of the p65 subunit of NF- κ B, leading to its activation and subsequent downstream effects.



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